molecular formula C12H22O2 B14644614 Methyl undec-6-enoate CAS No. 54299-04-6

Methyl undec-6-enoate

Cat. No.: B14644614
CAS No.: 54299-04-6
M. Wt: 198.30 g/mol
InChI Key: LIIKIVNRKXEUAU-UHFFFAOYSA-N
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Description

Methyl undec-6-enoate, also known as methyl undecenoate, is a bio-based, bifunctional fatty ester with a terminal double bond. It is derived from renewable sources such as castor oil. This compound is known for its high purity and reactivity, making it a valuable building block in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl undec-6-enoate can be synthesized through the esterification of undecenoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, this compound is produced from castor oil. The process involves the pyrolysis of ricinoleic acid, which is derived from castor oil, to yield undecenoic acid. This acid is then esterified with methanol to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl undec-6-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl undec-6-enoate is primarily based on its chemical reactivity. The terminal double bond allows it to participate in various chemical reactions, such as polymerization and metathesis. These reactions enable the formation of complex molecular structures, which can exert specific biological or chemical effects .

Comparison with Similar Compounds

    Methyl undec-10-enoate: Another ester of undecenoic acid with a double bond at a different position.

    Methyl dec-9-enoate: A similar compound with a shorter carbon chain.

    Methyl dodec-11-enoate: A similar compound with a longer carbon chain.

Uniqueness: Methyl undec-6-enoate is unique due to its specific position of the double bond, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring high reactivity and purity, such as in the synthesis of bioactive molecules and polymers .

Properties

CAS No.

54299-04-6

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

methyl undec-6-enoate

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h6-7H,3-5,8-11H2,1-2H3

InChI Key

LIIKIVNRKXEUAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCC(=O)OC

Origin of Product

United States

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